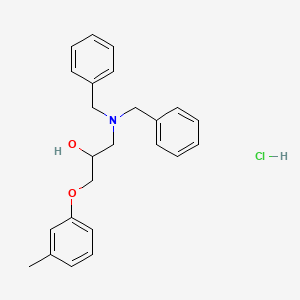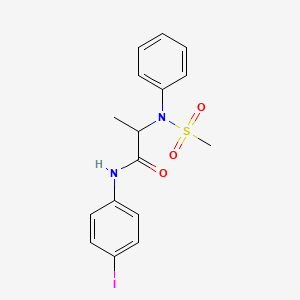![molecular formula C18H20N2O5S B3982840 methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3982840.png)
methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate
Overview
Description
Methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate, also known as MSMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MSMA is a small molecule inhibitor that has been shown to have a variety of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is not yet fully understood. However, it is believed that this compound inhibits the activity of a protein called proteasome, which is involved in the degradation of proteins in cells. By inhibiting proteasome activity, this compound may be able to prevent the degradation of proteins that are important for cell survival, leading to cell death.
Biochemical and Physiological Effects
This compound has a variety of interesting biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that are necessary for tumor growth. This compound has also been shown to have anti-metastatic properties, which means that it can inhibit the spread of cancer cells to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate in lab experiments is its specificity. This compound is a small molecule inhibitor that can be targeted to specific proteins, making it useful for studying the function of specific proteins in cells. However, one of the limitations of using this compound is its toxicity. This compound has been shown to have toxic effects on normal cells, which could limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate. One area of research could be focused on understanding the mechanism of action of this compound. By understanding how this compound works at the molecular level, researchers may be able to develop more effective inhibitors that can be used in the treatment of cancer and other diseases. Another area of research could be focused on developing more specific inhibitors that target specific proteins in cells. This could lead to the development of more effective treatments for diseases such as cancer and inflammatory diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of interesting biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. However, more research is needed to fully understand the mechanism of action of this compound and to develop more effective inhibitors that can be used in the treatment of cancer and other diseases.
Scientific Research Applications
Methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a small molecule inhibitor that has been shown to have a variety of interesting scientific research applications. One of the most promising applications is in cancer research. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl 2-[2-(N-methylsulfonylanilino)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13(20(26(3,23)24)14-9-5-4-6-10-14)17(21)19-16-12-8-7-11-15(16)18(22)25-2/h4-13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRFIRAPQBFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl (benzoylamino)(phenyl)acetate](/img/structure/B3982758.png)
![2-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3982762.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(quinolin-3-ylmethyl)propan-1-amine](/img/structure/B3982768.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylbutanamide](/img/structure/B3982769.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3982773.png)
![methyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B3982789.png)

![N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3982813.png)
![1-benzyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982824.png)


![N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3982852.png)

